molecular formula C19H15N3OS2 B11601520 (5Z)-2-(2-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11601520
M. Wt: 365.5 g/mol
InChI Key: PXOUBGAMXKUMMQ-WJDWOHSUSA-N
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Description

“(5Z)-2-(2-methylphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core structure consists of a thiazolo-triazolone scaffold, which combines a thiazole ring and a triazole ring.
  • The substituents include a methyl group (CH₃) on the phenyl ring and a methylsulfanyl (CH₃S) group on the benzylidene moiety.
  • The Z configuration indicates that the double bond between the thiazole and triazole rings is in the cis arrangement.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. Here’s one example:

    Heterocyclization Approach:

Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using similar principles on a larger scale. Optimization of reaction conditions, purification, and scalability are crucial considerations.

Chemical Reactions Analysis

Reactivity: The compound exhibits interesting reactivity due to its heterocyclic nature. It undergoes various reactions, including:

    Oxidation: Oxidation of the sulfur atom in the methylsulfanyl group.

    Reduction: Reduction of the double bond or other functional groups.

    Substitution: Substitution reactions at different positions.

    Cyclization: Intramolecular cyclization reactions.

Common Reagents and Major Products:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can convert the sulfur to a sulfoxide or sulfone.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the double bond or other functional groups.

    Substitution: Various nucleophiles can replace the methylsulfanyl group.

    Cyclization: Acidic or basic conditions can promote cyclization reactions.

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as an antimicrobial, antiviral, or anticancer agent.

    Materials Science: Its unique structure may find applications in organic electronics or sensors.

    Bioconjugation: The thiazolo-triazolone scaffold can be functionalized for targeted drug delivery.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related heterocyclic compounds. For instance:

    Thiazoles: Similar heterocycles with diverse biological activities.

    Triazolones: Explore their reactivity and applications.

Properties

Molecular Formula

C19H15N3OS2

Molecular Weight

365.5 g/mol

IUPAC Name

(5Z)-2-(2-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H15N3OS2/c1-12-5-3-4-6-15(12)17-20-19-22(21-17)18(23)16(25-19)11-13-7-9-14(24-2)10-8-13/h3-11H,1-2H3/b16-11-

InChI Key

PXOUBGAMXKUMMQ-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)SC)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=C(C=C4)SC)SC3=N2

Origin of Product

United States

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